![molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4](/img/structure/B13136898.png)
[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine moiety, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-ylmethylamine: Shares the benzo[d][1,3]dioxole moiety but lacks the bipyridine structure.
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Contains a similar benzo[d][1,3]dioxole moiety but with a different functional group.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- is a complex organic molecule that combines a bipyridine structure with a benzodioxole moiety. This unique combination is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activities of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often facilitated by catalysts under controlled temperature conditions to optimize yield and purity . Characterization techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of [3,4'-Bipyridin]-5-amine derivatives. For instance, compounds with similar structures have demonstrated significant bactericidal and fungicidal activities. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, suggesting that modifications to the bipyridine structure can enhance efficacy against specific pathogens .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. It is hypothesized that it binds to enzymes or receptors involved in critical biochemical pathways, thereby modulating their activity. For example, molecular docking studies have indicated strong binding affinities to bacterial enzyme targets, which are essential for bacterial survival .
Comparative Analysis
To better understand the unique properties of N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine, it is beneficial to compare it with similar compounds. The following table summarizes key similarities and differences:
Compound Name | Structural Features | Biological Activity | Notable Findings |
---|---|---|---|
N-(1,3-benzodioxol-5-yl)methylamine | Benzodioxole moiety only | Moderate antibacterial | Lacks bipyridine's enhanced activity |
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | Similar benzodioxole structure | Antifungal properties | Different functional group affects activity |
N-(1,3-benzodioxol-5-ylmethyl)-[3,4'-bipyridin]-5-amine | Unique bipyridine + benzodioxole | Strong antibacterial & antifungal | High binding affinity in docking studies |
Case Studies
Several case studies have documented the biological effects of related compounds:
- Antibacterial Activity : A study evaluated the antibacterial effects of various bipyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzodioxole structure significantly enhanced antibacterial activity compared to simpler derivatives .
- Antioxidant Properties : Research has also explored the antioxidant capabilities of similar compounds. Compounds derived from bipyridine structures showed significant radical scavenging activity in DPPH assays, indicating potential therapeutic benefits in oxidative stress-related conditions .
Properties
CAS No. |
821784-19-4 |
---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2 |
InChI Key |
PCRJMGWIPGRJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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